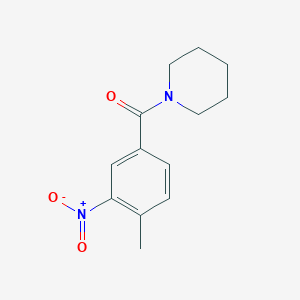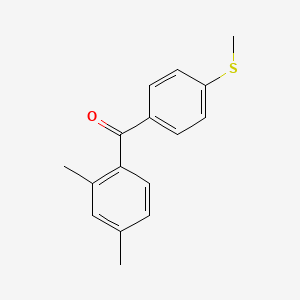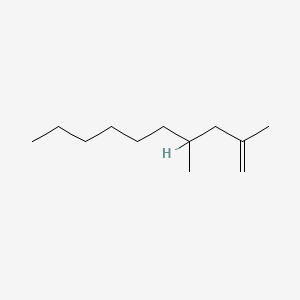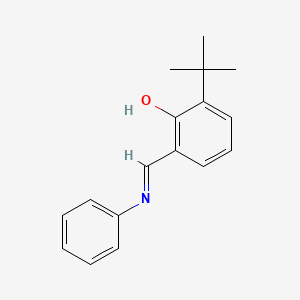
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, or 3-trifluoromethylpyrrolidin-3-ol (3-TFMP), is an organic compound belonging to the pyrrolidin-3-ol family. It is a colorless liquid with a sweet, pungent odor and a boiling point of 128.3 °C. 3-TFMP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry.
Scientific Research Applications
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used as a solvent in a variety of reactions, such as nucleophilic substitution reactions and Diels-Alder reactions. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and polymers.
Mechanism of Action
The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not well understood. However, it is believed to act as a nucleophile, which means it is capable of forming covalent bonds with other molecules. This allows it to react with and modify other molecules, such as proteins and nucleic acids. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is believed to act as an inhibitor of certain enzymes, which can affect the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol are not well understood. However, it is believed to have an effect on the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low cost and availability. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is non-toxic, making it safe to use in experiments. However, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is also highly reactive, which can make it difficult to handle and store. Additionally, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for research involving (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol include its use in drug development, synthesis, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antimicrobial agent, as well as its potential applications in other areas such as agriculture and food production. Finally, further research could be conducted to explore its potential as a solvent for a variety of reactions.
Synthesis Methods
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized from pyrrolidine and trifluoroacetic anhydride. The synthesis process begins with the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction produces an intermediate compound known as trifluoroacetylpyrrolidine, which is then hydrolyzed to form (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol. The hydrolysis reaction is typically carried out using aqueous sodium hydroxide, and the product is isolated by distillation.
properties
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














